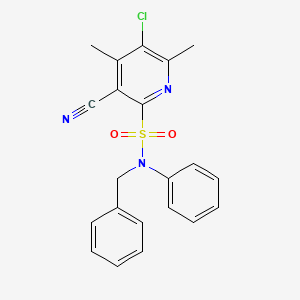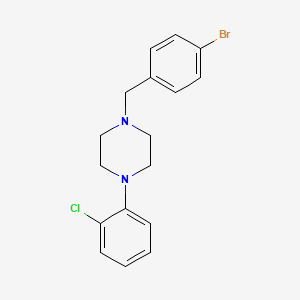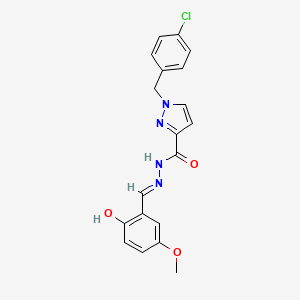![molecular formula C27H19BrN4O B6026744 2-hydroxy-1-naphthaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B6026744.png)
2-hydroxy-1-naphthaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-1-naphthaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone, also known as HNPyBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a hydrazone derivative that has shown promising results as a chelator for various metal ions.
作用机制
The mechanism of action of 2-hydroxy-1-naphthaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone involves the formation of a complex with metal ions through the hydrazone functional group. The complex formation can be detected through various spectroscopic techniques such as UV-Vis, fluorescence, and EPR. The complex formation can also be studied through computational methods such as molecular docking and molecular dynamics simulations.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good biocompatibility in various biological systems. The compound has been studied for its potential effects on cell viability, oxidative stress, and metal ion homeostasis. This compound has also been studied for its potential effects on the blood-brain barrier and its ability to cross the blood-brain barrier.
实验室实验的优点和局限性
One of the advantages of 2-hydroxy-1-naphthaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone is its high selectivity for metal ions. The compound has also shown good stability in various biological systems. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can limit its applications in certain experiments.
未来方向
There are several future directions for the research on 2-hydroxy-1-naphthaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone. One of the directions is to study the potential applications of this compound in the treatment of various diseases that involve metal ion dysregulation. Another direction is to study the potential use of this compound as a fluorescent probe for metal ions in biological systems. Further studies are also needed to optimize the synthesis method and improve the solubility of this compound for its potential applications in various experiments.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential applications in various fields of scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully explore the potential of this compound in various applications.
合成方法
The synthesis of 2-hydroxy-1-naphthaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone involves the reaction of 2-hydroxy-1-naphthaldehyde with 2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl) hydrazine in the presence of a base. The reaction yields a yellow solid that can be purified through recrystallization. The purity of the compound can be determined through various analytical techniques such as NMR, IR, and mass spectrometry.
科学研究应用
2-hydroxy-1-naphthaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone has shown promising results as a chelator for various metal ions such as copper, zinc, and iron. This compound has been studied extensively for its potential applications in the treatment of Alzheimer's disease, cancer, and other diseases that involve metal ion dysregulation. This compound has also been studied for its potential use as a fluorescent probe for metal ions in biological systems.
属性
IUPAC Name |
1-[(E)-[[2-(4-bromophenyl)-6-phenylpyrimidin-4-yl]hydrazinylidene]methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19BrN4O/c28-21-13-10-20(11-14-21)27-30-24(19-7-2-1-3-8-19)16-26(31-27)32-29-17-23-22-9-5-4-6-18(22)12-15-25(23)33/h1-17,33H,(H,30,31,32)/b29-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOPGVRSRAAVSG-STBIYBPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)NN=CC4=C(C=CC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)N/N=C/C4=C(C=CC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-ethyl-5-isoxazolyl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6026661.png)
![[1-(5-bromo-2-methoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B6026666.png)
![7-(3,4-difluorobenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6026671.png)
![3-({4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}amino)-2,2-dimethyl-1-propanol](/img/structure/B6026677.png)
![1-(2,3-dimethylphenyl)-N-[(3-methyl-1H-pyrazol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6026685.png)
![1-methyl-4-{3-[1-(3-thienylmethyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6026691.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B6026702.png)
![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone](/img/structure/B6026704.png)

![2-chloro-6-fluoro-N-[1-(2-pyrimidinyl)-3-piperidinyl]benzamide](/img/structure/B6026707.png)


![4-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B6026723.png)
